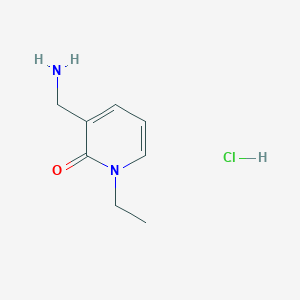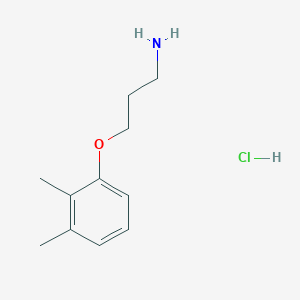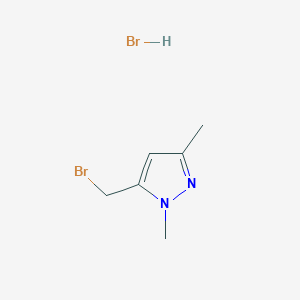
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride
説明
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group . The compound you mentioned seems to be a complex amine with additional functional groups.
Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons . The exact molecular structure of your compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . They can also participate in elimination reactions .Physical And Chemical Properties Analysis
Amines are bases and can accept a proton from water to form substituted ammonium ions . The physical and chemical properties of a specific compound would depend on its exact structure.科学的研究の応用
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) conducted a study on the polymorphic forms of a related compound, examining their spectroscopic and diffractometric characteristics. This research is significant for understanding the physical and chemical properties of such compounds, which can influence their behavior in pharmaceutical applications Vogt, Williams, Johnson, & Copley, 2013.
Synthesis Techniques : Tang, Xiao, and Wang (2017) developed a novel synthesis method for 3-(aminomethyl)pyridine, showcasing a C3-selective formal C-H activation of pyridine. This technique demonstrates a new pathway for synthesizing related compounds, potentially expanding their applicability in various fields Tang, Xiao, & Wang, 2017.
Novel Synthesis of 1,4-Dihydropyridines : Cui, Wang, Lin, and Wang (2007) explored the synthesis of N-substituted 1,4-dihydropyridines, a process which could be relevant for creating derivatives of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride Cui, Wang, Lin, & Wang, 2007.
Aminomethylation Studies : Smirnov, Kuz’min, and Kuznetsov (2005) investigated the aminomethylation of various pyridines, which could offer insights into the functionalization of 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride and related compounds Smirnov, Kuz’min, & Kuznetsov, 2005.
Biological Evaluation of Dihydropyridines : Ghorbani‐Vaghei et al. (2016) synthesized new 1,4-dihydropyridine derivatives and evaluated their antibacterial and anti-oxidant activities. This research highlights the potential biological applications of dihydropyridine-based compounds Ghorbani‐Vaghei, Malaekehpoor, Hasanein, Karamyan, & Asadbegy, 2016.
Synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives : Khrustaleva et al. (2014) focused on the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, leading to the formation of complex pyrido[1,2-a][1,3,5]triazine derivatives. This kind of research is relevant for expanding the chemical diversity of dihydropyridine derivatives Khrustaleva, Frolov, Dotsenko, Dmitrienko, Bushmarinov, & Krivokolysko, 2014.
Synthesis of Imidazo[1,2-a]pyridines : Schmid, Schühle, and Austel (2006) reported on the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, demonstrating the potential for creating structurally diverse molecules that may have applications in medicinal chemistry Schmid, Schühle, & Austel, 2006.
Safety And Hazards
特性
IUPAC Name |
3-(aminomethyl)-1-ethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-10-5-3-4-7(6-9)8(10)11;/h3-5H,2,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIERKJOWSNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-aminoethyl)(methyl)amino]-N,2-dimethylpropanamide dihydrochloride](/img/structure/B1383404.png)




![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)

![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)



![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)
